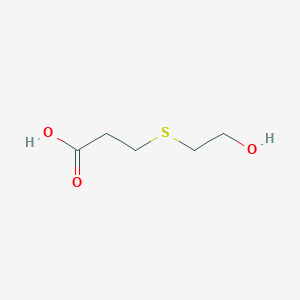

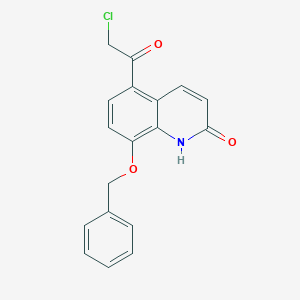

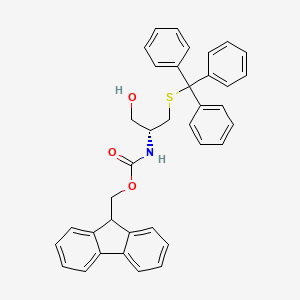

4-(Benzyloxy)-2-bromophenol

Vue d'ensemble

Description

4-(Benzyloxy)-2-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 4-(Benzyloxy)-2-bromophenol, they do provide insights into the behavior of related bromophenol compounds, which can be useful in understanding the properties and reactivity of 4-(Benzyloxy)-2-bromophenol.

Synthesis Analysis

The synthesis of bromophenol derivatives often involves halogenation reactions and protective group strategies. For instance, the synthesis of a complex bromophenol natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromination and protective group manipulation in the synthetic pathway . Similarly, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde through condensation reactions suggests that bromophenols can be used as building blocks for larger, more complex molecules .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a novel hydrazone Schiff base compound was determined using single-crystal X-ray diffraction, FT-IR, and FT-Raman spectroscopy . These techniques are essential for confirming the molecular structure and understanding the electronic properties of bromophenol compounds.

Chemical Reactions Analysis

Bromophenols can undergo a variety of chemical reactions, including oxidative degradation, ring-opening, and cyclization. The high-temperature oxidation of 2-bromophenol leads to the formation of various products, including dibenzodioxins and dibromodibenzofurans . Additionally, the ring-opening reactions of benzoxazinones derived from bromophenols have been studied, providing insights into the stability and reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols, such as their thermal, optical, and electrochemical characteristics, can be studied using techniques like TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis spectroscopy . These properties are crucial for the application of bromophenols in materials science and electronics. Furthermore, the antioxidant activities of bromophenols have been evaluated using various assays, demonstrating their potential as bioactive compounds .

Applications De Recherche Scientifique

Antioxidant Activity

4-(Benzyloxy)-2-bromophenol and similar bromophenols exhibit significant antioxidant activity. Studies on bromophenols from the red algae Vertebrata lanosa have demonstrated their ability to act as potent antioxidants in various assays, including Oxygen Radical Absorbance Capacity (ORAC), Cellular Antioxidant Activity (CAA), and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays. These compounds have been compared favorably with known antioxidants like luteolin and quercetin in terms of their antioxidant effects (Olsen et al., 2013).

Environmental Degradation

Research on the degradation of 4-bromophenol, a structurally related compound, has been conducted to understand its behavior in the environment. Studies have shown its degradation through electrochemical reduction and oxidation, indicating pathways for environmental processing and remediation of such compounds (Xu et al., 2018).

Enzyme Inhibition

Bromophenols, including those structurally related to 4-(Benzyloxy)-2-bromophenol, have been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurological functions. This property is crucial for exploring potential therapeutic applications in neurodegenerative diseases (Öztaşkın et al., 2017).

Anticancer Properties

Studies on novel bromophenol derivatives have shown promising results in inducing cell cycle arrest and apoptosis in cancer cells, particularly in lung cancer. These findings suggest the potential of bromophenols as anticancer agents, furthering the scope of research in this field (Guo et al., 2018).

Synthesis and Pharmaceutical Applications

Research on the synthesis of bromophenols, including those related to 4-(Benzyloxy)-2-bromophenol, highlights their potential as active pharmaceutical ingredients (APIs). These compounds have been synthesized for applications in drugs targeting diseases like glaucoma, epilepsy, and other neurological disorders (Oztaskin et al., 2022).

Water Treatment and Environmental Concerns

Bromophenols,such as 4-(Benzyloxy)-2-bromophenol, have been studied in the context of water treatment processes. Research indicates that during treatment with potassium permanganate, a common water treatment chemical, bromophenols can form brominated polymeric products, including hazardous compounds like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). This research is crucial for understanding the implications of using such treatment methods in managing bromophenol-contaminated waters and the potential risks associated with the formation of these by-products (Jiang et al., 2014).

Propriétés

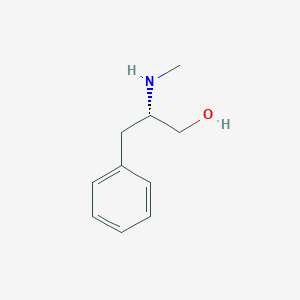

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromophenol | |

CAS RN |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)